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Compound of Interest

Compound Name:
2-Chloro-8-methoxy-7-

methylquinazoline

CAS No.: 956100-68-8

Cat. No.: B3196159

Get Quote

Part 1: Executive Summary & Scientific Rationale
The Compound Profile
2-Chloro-8-methoxy-7-methylquinazoline is a specialized heterocyclic intermediate distinct

from the common 6,7-dimethoxyquinazoline scaffold found in EGFR inhibitors (e.g., Gefitinib).

[1][2] The specific substitution pattern—7-methyl and 8-methoxy—confers unique electronic

and steric properties that modulate binding affinity and selectivity, particularly within the ATP-

binding pockets of stress-activated protein kinases like JNK (c-Jun N-terminal Kinases).

CAS Number: 956100-68-8[3]

Molecular Formula: C₁₀H₉ClN₂O[4]

Key Reactivity: The chlorine atom at the C2 position is highly electrophilic, serving as a

"handle" for nucleophilic aromatic substitution (SₙAr) with various amines. This allows for the

rapid generation of diverse libraries of 2-aminoquinazolines.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3196159#bc-rfq
https://www.benchchem.com/product/b3196159/docs?utm_src=pdf-body#application-note-2-chloro-8-methoxy-7-methylquinazoline-in-cancer-research
https://www.molaid.com/MS_2391053
https://patents.google.com/patent/WO2007125405A2/en
https://www.chem960.com/lang_es/cas_944060666/
https://www.chemikart.com/products/uncategorized/uncategorized/AC95725
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3196159?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action in Cancer
The primary application of this scaffold is the synthesis of inhibitors targeting the JNK Signaling

Pathway.

JNK Pathway Role: JNKs (JNK1, JNK2, JNK3) are master regulators of cellular stress

responses, apoptosis, and inflammation.

Cancer Context:

Pro-tumorigenic: In hepatocellular carcinoma (HCC) and glioblastoma, constitutive JNK

activation drives cell proliferation and stemness.

Chemoresistance: JNK signaling often mediates resistance to DNA-damaging agents.

Inhibitors derived from this scaffold are used to sensitize tumor cells to chemotherapy.

Metabolic Link: JNK links obesity/metabolic syndrome to cancer risk; inhibitors are critical

for studying this interface.

Part 2: Detailed Experimental Protocols
Protocol A: Synthesis of JNK Inhibitor Probes
Objective: To synthesize trans-4-[(8-methoxy-7-methylquinazolin-2-yl)amino]cyclohexanol, a

representative bioactive probe for JNK inhibition, using 2-Chloro-8-methoxy-7-
methylquinazoline as the starting material.

Reagents & Materials:

Substrate: 2-Chloro-8-methoxy-7-methylquinazoline (1.0 equiv)

Nucleophile:trans-4-aminocyclohexanol (2.0 equiv)

Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

Solvent: Anhydrous Acetonitrile (MeCN)

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.
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Step-by-Step Methodology:

Preparation: Dissolve 2-Chloro-8-methoxy-7-methylquinazoline (e.g., 200 mg, 0.96 mmol)

in anhydrous MeCN (10 mL) in a round-bottom flask.

Addition: Add trans-4-aminocyclohexanol (220 mg, 1.92 mmol) followed by DBU (290 mg,

1.92 mmol) to the solution.

Reaction: Heat the mixture to reflux (80–82°C) under an inert atmosphere (Nitrogen or

Argon) for 12–16 hours.

Checkpoint: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Petroleum Ether 1:1)

or LC-MS. The starting chloride spot should disappear.

Work-up:

Cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure using a rotary evaporator.

Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and

Brine (1 x 20 mL).

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the

crude product via silica gel column chromatography (Gradient: 0–5% Methanol in

Dichloromethane).

Yield Verification: Expect a white to pale yellow solid. Confirm structure via ¹H-NMR and MS

(Expected [M+H]⁺ ≈ 288.17).

Protocol B: In Vitro Kinase Selectivity Assay
Objective: To validate the affinity of the synthesized derivative against the JNK kinase family.

Methodology:

Assay Platform: FRET-based LanthaScreen™ or radiometric ³³P-ATP assay.
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Enzyme Prep: Recombinant human JNK1, JNK2, and JNK3.

Procedure:

Prepare a 10-point dilution series of the synthesized compound (Start: 10 µM, 3-fold

dilution).

Incubate compound with kinase and ATP (at K_m concentration) for 60 minutes.

Measure phosphorylation of the substrate (e.g., c-Jun or ATF2).

Data Analysis: Plot dose-response curves to determine IC₅₀ values.

Target Criteria: Potent inhibitors typically exhibit IC₅₀ < 100 nM against JNK1/2.

Part 3: Data Visualization & Pathway Logic
Synthesis & Structure-Activity Relationship (SAR)
The diagram below illustrates the synthesis workflow and the critical SAR logic of the scaffold.

SAR Determinants
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Caption: Synthetic pathway converting the 2-chloro scaffold into a bioactive JNK inhibitor via

nucleophilic aromatic substitution.

JNK Signaling Pathway Target
This diagram maps where the synthesized compound intervenes in the cancer cell signaling

network.
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Caption: Mechanism of Action: The quinazoline derivative blocks JNK phosphorylation of c-Jun,

modulating downstream apoptotic or tumorigenic outcomes.
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Part 4: Data Summary Table
Parameter Specification / Value

Scaffold Name 2-Chloro-8-methoxy-7-methylquinazoline

Primary Target JNK1, JNK2, JNK3 (c-Jun N-terminal Kinases)

Reaction Type Nucleophilic Aromatic Substitution (SₙAr)

Key Reagents
DBU (Base), Acetonitrile (Solvent),

Primary/Secondary Amines

Typical Yield
55% – 70% (depending on amine

nucleophilicity)

IC₅₀ Target < 100 nM (for optimized derivatives)

Cancer Applications
Hepatocellular Carcinoma (HCC),

Chemosensitization, Metabolic-Cancer crosstalk
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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